2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with tert-butyl, phenoxy, and propoxybenzyl groups
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the phenoxy and propoxybenzyl groups can be added through etherification and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the exact nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
- 1-(4-propoxybenzyl)-1H-benzo[d]imidazole
- 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
What sets 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole apart from similar compounds is the specific combination of substituents, which can confer unique chemical and biological properties. For instance, the presence of both tert-butyl and propoxybenzyl groups may enhance its stability and binding affinity to certain targets compared to its analogs.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-propoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-5-18-31-23-14-10-21(11-15-23)19-30-26-9-7-6-8-25(26)29-27(30)20-32-24-16-12-22(13-17-24)28(2,3)4/h6-17H,5,18-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHKAKOHPFWJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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